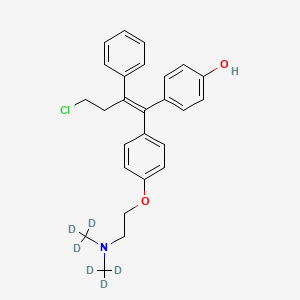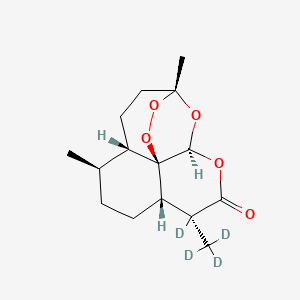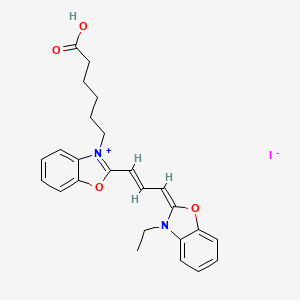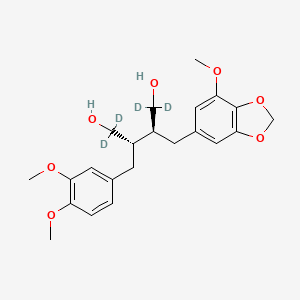
1,4-O-Didesmethyl Phyllanthin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-O-Didesmethyl Phyllanthin-d4 is a deuterated derivative of 1,4-O-Didesmethyl Phyllanthin, a compound extracted from the Phyllanthus niruri plant. This compound is primarily used in proteomics research and has a molecular formula of C22H24D4O7 with a molecular weight of 408.48 .
Vorbereitungsmethoden
The synthesis of 1,4-O-Didesmethyl Phyllanthin-d4 involves multiple steps, starting from the extraction of Phyllanthin from the Phyllanthus niruri plant. The deuteration process involves the replacement of hydrogen atoms with deuterium, which is achieved through specific reaction conditions and reagents.
Analyse Chemischer Reaktionen
1,4-O-Didesmethyl Phyllanthin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1,4-O-Didesmethyl Phyllanthin-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving the metabolic pathways of Phyllanthus niruri extracts.
Medicine: Investigated for its potential anti-diabetic and anti-arthritic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1,4-O-Didesmethyl Phyllanthin-d4 involves its interaction with specific molecular targets and pathways. It is known to inhibit P-glycoprotein (P-gp), a protein involved in drug resistance, thereby enhancing the efficacy of certain therapeutic agents. The compound’s anti-diabetic and anti-arthritic effects are attributed to its ability to modulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-O-Didesmethyl Phyllanthin-d4 can be compared with other similar compounds such as:
Phyllanthin: The parent compound from which this compound is derived. It shares similar pharmacological properties but lacks the deuterated isotopic substitution.
1,4-O-Didesmethyl Phyllanthin: The non-deuterated form of the compound, which is used in similar research applications but may exhibit different pharmacokinetics.
Other Deuterated Derivatives: Compounds like deuterated Phyllanthin derivatives, which are used for similar purposes in research but may have varying degrees of isotopic substitution
This compound stands out due to its unique deuterated structure, which provides advantages in analytical and pharmacological studies.
Eigenschaften
Molekularformel |
C22H28O7 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(2S,3S)-1,1,4,4-tetradeuterio-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C22H28O7/c1-25-18-5-4-14(8-19(18)26-2)6-16(11-23)17(12-24)7-15-9-20(27-3)22-21(10-15)28-13-29-22/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m1/s1/i11D2,12D2 |
InChI-Schlüssel |
WTRAXKOXNKPSLF-DMWISJMJSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)C([2H])([2H])O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC3=C(C(=C2)OC)OCO3)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


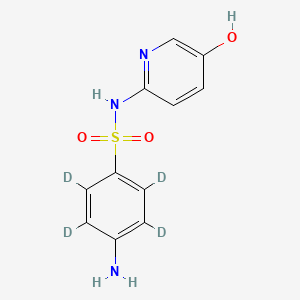
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
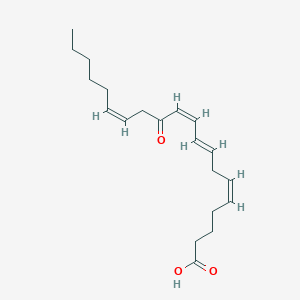
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
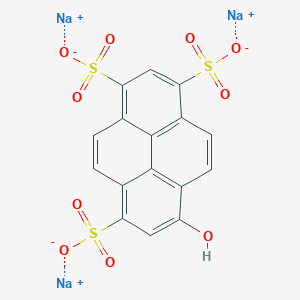
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)

